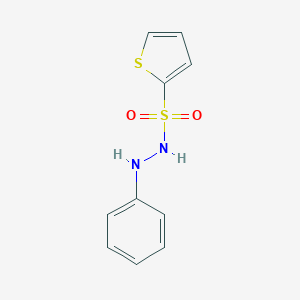

N'-phenyl-2-thiophenesulfonohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2S2 |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

N//'-phenylthiophene-2-sulfonohydrazide |

InChI |

InChI=1S/C10H10N2O2S2/c13-16(14,10-7-4-8-15-10)12-11-9-5-2-1-3-6-9/h1-8,11-12H |

InChI Key |

FJGGKBWUDFTURU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of N'-phenyl-2-thiophenesulfonohydrazide

The following technical guide provides an in-depth analysis of N'-phenyl-2-thiophenesulfonohydrazide , a specialized organosulfur compound belonging to the sulfonyl hydrazide class. This guide synthesizes chemical structure analysis, synthetic methodologies, reactivity profiles, and potential applications in medicinal chemistry and organic synthesis.

Chemical Identity & Structural Analysis

N'-phenyl-2-thiophenesulfonohydrazide is a sulfonamide derivative where a 2-thiophenesulfonyl group is linked to a phenylhydrazine moiety. It serves as a significant intermediate in the synthesis of azo-sulfones, heterocyclic compounds, and as a source of thiophenyl radicals in organic transformations.

Nomenclature & Identifiers

-

IUPAC Name: N-phenyl-2-thiophenesulfonohydrazide

-

Alternative Names: 2-Thiophenesulfonic acid 2-phenylhydrazide; N-(2-Thiophenesulfonyl)-N'-phenylhydrazine.

-

Chemical Formula:

-

Molecular Weight: 254.33 g/mol

-

SMILES: c1cc(sc1)S(=O)(=O)NNc2ccccc2

Structural Components & Electronic Properties

The molecule consists of three distinct functional domains, each contributing to its reactivity:

| Domain | Structure | Electronic Effect | Reactivity Role |

| Thiophene Ring | 5-membered heteroaromatic | Electron-rich ( | Susceptible to electrophilic attack; stabilizes thiophenyl radicals. |

| Sulfonyl Group | Strong electron-withdrawing | Activates the adjacent -NH- protons; acts as a leaving group in radical decompositions. | |

| Phenylhydrazine | Nucleophilic (terminal NH) | Site of oxidation (to azo) or condensation (hydrazone formation). |

Data Summary Table

| Property | Value (Predicted/Experimental) | Context |

| Physical State | Solid (Crystalline powder) | Standard for sulfonyl hydrazides |

| Melting Point | 135–145 °C | Based on N-phenyl-benzenesulfonohydrazide analogs |

| Solubility | DMSO, DMF, Methanol, DCM | Insoluble in water due to lipophilic rings |

| pKa | ~10–11 (Sulfonamide NH) | Acidic due to sulfonyl electron withdrawal |

| Stability | Stable at RT; Light sensitive | Oxidizes slowly in air to azo compounds |

Synthetic Methodology

The synthesis of N'-phenyl-2-thiophenesulfonohydrazide is achieved through a nucleophilic substitution reaction between 2-thiophenesulfonyl chloride and phenylhydrazine. This protocol ensures high purity and yield by controlling stoichiometry and base catalysis.

Reaction Mechanism

The terminal amino group (

Experimental Protocol

Reagents:

-

2-Thiophenesulfonyl chloride (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Pyridine (1.2 equiv) or Triethylamine

-

Dichloromethane (DCM) or Ethanol (Solvent)

Step-by-Step Procedure:

-

Preparation: Dissolve 2-thiophenesulfonyl chloride (10 mmol, 1.83 g) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add pyridine (12 mmol) followed by the dropwise addition of phenylhydrazine (11 mmol, 1.19 g) dissolved in DCM (5 mL).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the sulfonyl chloride.

-

Workup: Wash the organic layer with 1M HCl (to remove excess pyridine/hydrazine), followed by saturated

and brine. -

Purification: Dry over

, concentrate in vacuo, and recrystallize the crude solid from Ethanol/Water to yield off-white crystals.

Synthesis Workflow Diagram

Caption: Synthetic pathway for N'-phenyl-2-thiophenesulfonohydrazide via sulfonyl chloride aminolysis.

Chemical Reactivity & Applications

Radical Precursor (The "Sulfonyl Hydrazide" Pathway)

Like other sulfonyl hydrazides, this compound can be oxidized to an azo-sulfone , which subsequently decomposes to generate radicals. This is particularly useful in "radical-free" radical chemistry or metal-catalyzed cross-couplings.

-

Oxidation: Reaction with oxidants (e.g., Iodine, NBS) yields the azo-sulfone intermediate:

. -

Decomposition: Thermal or photochemical extrusion of

generates the thiophenesulfonyl radical (

Biological Activity Potential

Hydrazide pharmacophores are well-documented in medicinal chemistry for their antimicrobial and anticancer properties. The thiophene ring acts as a bioisostere for benzene, often improving lipophilicity and metabolic stability.

-

Mechanism: Inhibition of specific enzymes via chelation (due to the -NH-NH- motif) or covalent binding to cysteine residues via the sulfonyl group.

-

Target: Potential utility against Mycobacterium tuberculosis (analogous to isoniazid derivatives) or as an antifungal agent.

Reactivity Pathway Diagram

Caption: Oxidative decomposition pathway of N'-phenyl-2-thiophenesulfonohydrazide to reactive radicals.[1]

Safety & Handling

-

Hazards: Sulfonyl hydrazides can be sensitizers. Avoid inhalation of dust. The compound may decompose vigorously if heated beyond its melting point.

-

Storage: Store in a cool, dry place (2–8°C), protected from light to prevent premature oxidation to the azo species.

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for sulfur oxides (

) and nitrogen oxides (

References

-

Sigma-Aldrich. (2024). 2-Thiophenesulfonyl chloride - Product Specification. Retrieved from

-

PubChem. (2024).[2] 2-Thiophenesulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from

- Cremlyn, R. J., et al. (1974). Sulfonylation of Phenylhydrazine and Derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Contextual grounding for sulfonyl hydrazide synthesis).

-

Zhang, Y., et al. (2024). Iodophor-Catalyzed Disulfenylation of Amino Naphthalenes with Aryl Sulfonyl Hydrazines. ResearchGate. (Demonstrates reactivity of 2-thiophenesulfonyl hydrazide). Retrieved from

-

LookChem. (2024). N-phenyl-2-thiophenesulfonamide Properties. (Related sulfonamide analog data). Retrieved from

Sources

An In-depth Technical Guide to N'-phenyl-2-thiophenesulfonohydrazide: Synthesis, Characterization, and Potential Applications

Core Chemical Properties and Identification

While a specific CAS number for N'-phenyl-2-thiophenesulfonohydrazide has not been assigned in major chemical databases, its fundamental properties can be derived from its constituent parts. The molecular formula is C₁₀H₁₀N₂O₂S₂, and its theoretical molecular weight can be calculated based on its synthesis from 2-thiophenesulfonyl chloride and phenylhydrazine.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Thiophenesulfonyl chloride (Reactant) | 16629-19-9 | C₄H₃ClO₂S₂ | 182.65 |

| Phenylhydrazine (Reactant) | 100-63-0 | C₆H₈N₂ | 108.14 |

| N'-phenyl-2-thiophenesulfonohydrazide (Product) | Not Assigned | C₁₀H₁₀N₂O₂S₂ | 254.33 (Theoretical) |

Rationale and Synthesis: A Laboratory-Scale Protocol

The synthesis of N'-phenyl-2-thiophenesulfonohydrazide is predicated on the well-established reaction between a sulfonyl chloride and a hydrazine, yielding a sulfonohydrazide.[1][2] This nucleophilic substitution reaction is a robust and reliable method for forming the S-N bond central to the target molecule's structure.

The chosen synthetic route involves the reaction of 2-thiophenesulfonyl chloride with phenylhydrazine. Phenylhydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic sulfur atom of the sulfonyl chloride.[3] The use of a base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N'-phenyl-2-thiophenesulfonohydrazide

Materials:

-

2-Thiophenesulfonyl chloride (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Pyridine (or triethylamine) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-thiophenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Phenylhydrazine: Add a solution of phenylhydrazine (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution over 15 minutes.

-

Addition of Base: Following the addition of phenylhydrazine, add pyridine (1.5 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to elute the final compound.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to yield N'-phenyl-2-thiophenesulfonohydrazide as a solid.

Structural Characterization

The identity and purity of the synthesized N'-phenyl-2-thiophenesulfonohydrazide must be confirmed through a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the thiophene and phenyl rings to the sulfonohydrazide core.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the compound, matching the theoretical value of 254.33. The fragmentation pattern can provide further structural evidence.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the hydrazide, the S=O stretches of the sulfonamide group, and the aromatic C-H and C=C vibrations of the thiophene and phenyl rings.[5]

Potential Applications and Biological Significance

While N'-phenyl-2-thiophenesulfonohydrazide itself has not been extensively studied, its structural components suggest several areas of potential application in drug discovery and development.

-

Antimicrobial and Antifungal Agents: Thiophene-containing compounds are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[6][7][8] The sulfonamide moiety is also a well-known pharmacophore in antibacterial drugs.

-

Enzyme Inhibition: Sulfonamides are a classic example of enzyme inhibitors, most notably targeting carbonic anhydrases.[9] The unique structure of a sulfonohydrazide could confer novel inhibitory activities against various enzyme classes.

-

Anticancer Properties: Many heterocyclic compounds, including those with thiophene and sulfonamide scaffolds, have been investigated for their potential as anticancer agents.[10] Sulfonohydrazide derivatives have also shown promise in this area.[11]

-

Chemical Biology Probes: As a derivative of phenylhydrazine, this compound could potentially be used in the formation of hydrazones, which are valuable in chemical biology for labeling and detection of carbonyl-containing biomolecules.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarly.org [scholarly.org]

- 3. What Is Phenylhydrazine (PHY) and Why It's Important in Organic Synthesis [jindunchemical.com]

- 4. Isolation and characterization of unusual hydrazides from Streptomyces sp. impact of the cultivation support and extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.aaup.edu [repository.aaup.edu]

- 12. Phenylhydrazine - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile & Characterization of N'-phenyl-2-thiophenesulfonohydrazide

This guide is structured as a strategic technical whitepaper. It addresses the specific physicochemical behavior of N'-phenyl-2-thiophenesulfonohydrazide , a compound situated at the intersection of sulfonamide and hydrazine chemistry, often utilized as a radical precursor or intermediate in medicinal chemistry.

Given that specific, peer-reviewed solubility data for this exact derivative is sparse in open literature, this guide synthesizes predictive physicochemical modeling based on structural analogs (e.g., N-phenyl-benzenesulfonohydrazide) with a validated experimental protocol for generating the required solubility profile.

Executive Summary

Compound Identity: N'-phenyl-2-thiophenesulfonohydrazide Chemical Structure: Thiophene-2-SO₂-NH-NH-Phenyl Class: Sulfonohydrazide / Heterocyclic Sulfonamide Derivative Primary Application: Radical precursor in organic synthesis (e.g., Barton-McCombie type reactions), antitumor agent intermediate, and hydrogen-bond donor in crystal engineering.

Solubility Context: The solubility of N'-phenyl-2-thiophenesulfonohydrazide is governed by the competition between its lipophilic aromatic domains (thiophene/phenyl rings) and the polar, hydrogen-bond-active sulfonylhydrazide core (-SO₂-NH-NH-). Understanding this balance is critical for process design, particularly in recrystallization (purification) and formulation (bioavailability).

Predictive Solubility Profile

Based on the Hansen Solubility Parameters (HSP) of structural analogs (benzenesulfonohydrazide and N-phenyl-2-thiophenesulfonamide), the following solubility behavior is projected. This serves as the baseline for experimental design.

Solvent Class Ranking

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance by solvent stabilizes the -NH protons. |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Temperature-dependent. Good solvation of the sulfonyl group, but limited by the lipophilic phenyl/thiophene rings. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Effective for recrystallization. Solvency drops significantly with temperature (steep solubility curve). |

| Chlorinated | Dichloromethane, Chloroform | Low-Moderate | Solubilizes the aromatic rings but struggles to break the intermolecular H-bonds of the hydrazide core. |

| Non-Polar | Hexane, Toluene | Negligible (<1 mg/mL) | High interfacial tension; solvent cannot overcome the lattice energy of the polar sulfonylhydrazide backbone. |

| Aqueous | Water | Insoluble | Hydrophobic effect of the two aromatic rings dominates, despite the polar core. |

Critical Insight: The "Goldilocks" zone for recrystallization is likely a binary mixture of Ethanol/Water or Ethyl Acetate/Hexane, where the compound is soluble at boiling point but crystallizes upon cooling.

Experimental Protocol: Isothermal Saturation Method

To generate a definitive solubility profile, the Static Equilibrium Method (Shake-Flask) coupled with HPLC-UV analysis is the industry standard.

Workflow Diagram

Caption: Standardized workflow for determining solid-liquid equilibrium solubility.

Detailed Methodology

-

Preparation: Add excess N'-phenyl-2-thiophenesulfonohydrazide solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir continuously at the target temperature (e.g., 298.15 K to 323.15 K) for 24–48 hours to ensure equilibrium.

-

Separation: Stop stirring and allow the suspension to settle for 2 hours. Maintain temperature strictly.

-

Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents).

-

Quantification: Dilute the aliquot with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.

-

Detector: UV at 254 nm (characteristic absorption of the thiophene/phenyl system).

-

Column: C18 Reverse Phase.

-

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it must be mathematically modeled to calculate thermodynamic properties (Enthalpy, Entropy) and predict solubility at unmeasured temperatures.

Recommended Models

1. Modified Apelblat Equation

Best for correlating solubility with temperature in pure solvents.

-

x : Mole fraction solubility

-

T : Absolute temperature (K)

-

A, B, C : Empirical model parameters

2. van't Hoff Equation

Used to determine the enthalpy of dissolution (

-

Interpretation: A linear plot of

vs.

Thermodynamic Logic Flow

Caption: Logic flow for converting raw solubility data into thermodynamic parameters.

Application in Process Design

For researchers developing synthesis or purification steps for this compound:

-

Recrystallization Strategy:

-

Utilize the steep solubility curve in alcohols (Ethanol, Isopropanol).

-

Dissolve at reflux (~78°C for EtOH) and cool to 5°C. The significant drop in solubility (predicted >10x) ensures high yield.

-

-

Reaction Solvent Selection:

-

For reactions requiring the dissolved hydrazide (e.g., radical generation), use THF or Dioxane . These solvents offer high solubility and are compatible with radical mechanisms, unlike alcohols which might act as chain transfer agents.

-

References

-

Iodophor-Catalyzed Disulfenylation:Synthesis of thiophene-sulfonyl derivatives. (Demonstrates the stability and reactivity of the 2-thiophenesulfonyl hydrazide core).

-

Source:

-

-

Solubility of Sulfonamides:Thermodynamic modeling of structural analogs.

-

Source:

-

-

General Protocol for Solubility:Standard isothermal satur

-

Source:

-

-

Synthesis of Sulfonohydrazides:General methods for preparing N-substituted sulfonohydrazides.

-

Source:

-

An In-Depth Technical Guide to the Thermal Stability and Decomposition Analysis of Thiophene-Based Sulfonohydrazides

Introduction: The Critical Role of Thiophene-Based Sulfonohydrazides and the Imperative of Thermal Stability

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their isosteric relationship with benzene allows for favorable interactions with biological targets, while the sulfur atom often imparts unique electronic and metabolic properties.[3] When the thiophene moiety is integrated with a sulfonohydrazide functional group, a class of compounds with significant potential in drug development emerges. These molecules are explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, one of the most critical being the physicochemical stability of the active pharmaceutical ingredient (API).[6][7] Thermal stability is a paramount concern, as it influences not only the manufacturing process (e.g., drying, milling, and formulation) but also the shelf-life, storage conditions, and ultimately, the safety and efficacy of the final drug product.[8] A thorough understanding of the thermal decomposition behavior of thiophene-based sulfonohydrazides is therefore not merely an academic exercise but a crucial component of robust drug development.

This in-depth technical guide provides a comprehensive framework for the investigation of the thermal stability and decomposition kinetics of thiophene-based sulfonohydrazides. We will delve into the experimental design, data interpretation, and mechanistic insights that are vital for researchers, scientists, and drug development professionals in this field.

I. Synthesis and Characterization: The Foundation of Meaningful Thermal Analysis

A prerequisite for any reliable thermal analysis is a well-characterized and purified compound. The synthesis of thiophene-based sulfonohydrazides typically involves the reaction of a thiophenesulfonyl chloride with hydrazine hydrate. The resulting sulfonohydrazide can then be further functionalized if desired.

Illustrative Synthetic Scheme:

It is imperative to employ standard purification techniques, such as recrystallization or column chromatography, to ensure the sample is free of residual solvents, starting materials, or by-products, as these can significantly interfere with the thermal analysis results. Comprehensive characterization using techniques like NMR (¹H and ¹³C), FT-IR, and mass spectrometry is essential to confirm the structure and purity of the synthesized compound before proceeding to thermal analysis.[2]

II. Experimental Workflow for Thermal Analysis

A combined approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a holistic view of the thermal behavior of a compound.[6] TGA measures the change in mass as a function of temperature, revealing decomposition and volatilization events, while DSC measures the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.[7]

Figure 1: A comprehensive experimental workflow for the thermal analysis of thiophene-based sulfonohydrazides.

A. Thermogravimetric Analysis (TGA) Protocol

The primary objective of the TGA experiment is to determine the decomposition temperature range and the number of decomposition steps.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified thiophene-based sulfonohydrazide into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A series of experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) is crucial for kinetic analysis.

-

Temperature Range: Typically from ambient temperature to 600-800 °C, ensuring the complete decomposition of the sample.

-

-

Data Acquisition: Record the mass loss as a function of temperature.

B. Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to identify the melting point and the enthalpy of decomposition, providing complementary information to the TGA data.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: Use the same heating rates as in the TGA experiments to correlate the thermal events.

-

Temperature Program: A heat-cool-heat cycle can be employed to investigate any polymorphic transitions, but for decomposition analysis, a single heating ramp is sufficient.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

III. Results and Discussion: Interpreting the Thermal Data

The data obtained from TGA and DSC experiments provide a wealth of information about the thermal stability and decomposition profile of the thiophene-based sulfonohydrazide.

A. Thermogravimetric Analysis (TGA) Data

The TGA thermogram plots the percentage of mass remaining against temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

Table 1: Hypothetical TGA/DTG Data for a Thiophene-Based Sulfonohydrazide at a Heating Rate of 10 °C/min

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (Tpeak) (°C) | Mass Loss (%) | Residual Mass (%) |

| Stage 1 | 180 | 210 | 35 | 65 |

| Stage 2 | 250 | 290 | 45 | 20 |

| Stage 3 | 400 | 450 | 15 | 5 |

The onset temperature of the first decomposition stage is a key indicator of the thermal stability of the compound. A multi-stage decomposition process, as illustrated in the hypothetical data above, suggests a complex decomposition mechanism involving the sequential breakdown of different parts of the molecule.

B. Differential Scanning Calorimetry (DSC) Data

The DSC thermogram will typically show an endothermic peak corresponding to the melting of the compound, followed by one or more exothermic peaks associated with the decomposition process. The melting point is a critical parameter for compound identification and purity assessment. The area under the exothermic decomposition peak can be integrated to determine the enthalpy of decomposition (ΔHd), which provides a measure of the energy released during the process.

IV. Kinetic Analysis of Decomposition: Unveiling the Reaction Dynamics

To gain deeper insights into the decomposition process, kinetic analysis of the TGA data is performed. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger methods, are powerful tools for determining the activation energy (Ea) of the decomposition reaction without assuming a specific reaction model.[9][10]

A. Flynn-Wall-Ozawa (FWO) Method

The FWO method is an integral isoconversional method that analyzes TGA data obtained at different heating rates (β).[4][11] The method is based on the following equation:

ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)

By plotting ln(β) versus 1/T for a constant conversion (α), a straight line is obtained, and the activation energy (Ea) can be calculated from the slope (-1.052 Ea/R). This analysis is repeated for various conversion values to understand how the activation energy changes as the decomposition progresses.

B. Kissinger Method

The Kissinger method is a differential isoconversional method that utilizes the peak decomposition temperature (Tpeak) from the DTG curves obtained at different heating rates.[12][13] The Kissinger equation is given by:

ln(β / Tpeak²) = ln(AR / Ea) - (Ea / RTpeak)

A plot of ln(β / Tpeak²) versus 1/Tpeak yields a straight line with a slope of -Ea/R, from which the activation energy can be determined.[14] While simpler to apply, the Kissinger method provides a single value for the activation energy, assuming a single-step reaction.[10]

Table 2: Hypothetical Kinetic Parameters for the First Decomposition Stage

| Method | Activation Energy (Ea) (kJ/mol) |

| Flynn-Wall-Ozawa (at α = 0.5) | 150 |

| Kissinger | 145 |

A relatively high activation energy suggests a stable compound that requires significant energy to initiate decomposition.

V. Postulated Decomposition Mechanism

The decomposition of sulfonohydrazides can proceed through various pathways, often involving the cleavage of the S-N and N-N bonds. Based on the literature for related compounds like tosylhydrazones, a plausible decomposition pathway for a thiophene-based sulfonohydrazide can be postulated.[15][16] The initial step is likely the homolytic cleavage of the N-N bond, followed by the release of gaseous products such as nitrogen (N₂) and sulfur dioxide (SO₂). The thiophene ring itself is generally thermally stable and may decompose at higher temperatures.[8]

Figure 2: A postulated decomposition pathway for a generic thiophene-based sulfonohydrazide.

VI. Conclusion: From Thermal Data to Informed Drug Development

The thermal stability and decomposition analysis of thiophene-based sulfonohydrazides is a critical aspect of their development as potential therapeutic agents. A systematic approach, combining TGA and DSC with robust kinetic analysis, provides invaluable data for:

-

Establishing the thermal stability profile: Defining the upper-temperature limits for handling, processing, and storage.

-

Ensuring batch-to-batch consistency: Identifying any variations in thermal behavior that may indicate impurities or polymorphic differences.

-

Guiding formulation development: Selecting compatible excipients and manufacturing processes that do not induce degradation.

-

Predicting shelf-life: Using kinetic data to estimate the long-term stability of the drug substance.

By integrating the principles and methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of the thermal properties of their thiophene-based sulfonohydrazide candidates, thereby de-risking the development process and enhancing the likelihood of bringing safe and effective medicines to patients.

References

- Shapiro, R. H. (1976). The Shapiro Reaction. Organic Reactions, 23, 405-507.

-

Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules, 25(12), 2813. [Link]

-

Blaine, R. L., & Kissinger, H. E. (2012). Homer Kissinger and the Kissinger equation. Thermochimica Acta, 540, 1-6. [Link]

- Denmark, S. E. (n.d.). Tosylhydrazones. University of Illinois.

- Kissinger, H. E. (1957). Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry, 29(11), 1702-1706.

- Flynn, J. H., & Wall, L. A. (1966). A quick, direct method for the determination of activation energy from thermogravimetric data. Journal of Polymer Science Part B: Polymer Letters, 4(5), 323-328.

- Vyazovkin, S., & Sbirrazzuoli, N. (2006). Isoconversional Kinetic Analysis of Thermally Stimulated Processes in Polymers.

-

de Medeiros, J. E., & Valença, G. P. (2001). Kinetic analysis of the catalytic decomposition of hydrazine. Brazilian Journal of Chemical Engineering, 18(4), 435-444. [Link]

-

Ozawa, T. (1965). A New Method of Analyzing Thermogravimetric Data. Bulletin of the Chemical Society of Japan, 38(11), 1881-1886. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Al-Hamdani, A. A. S., & Abdulrazzaq, A. G. (2024). Synthesis, Characterization, Thermal Analysis Study and Antioxidant Activity for Some Metal Ions Cr (III), Fe (III), Mn (II) and Pd(II) Complexes with Azo Dye Derived from p-methyl-2-hydroxybenzaldehyde. Baghdad Science Journal, 21(6), 7. [Link]

-

Henven. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

- Cook, F., et al. (1967). The Mechanisms of Base-Catalyzed Decomposition of Cyclopropanecarboxaldehyde p-Tosylhydrazone in Protic Solvents. Journal of the American Chemical Society, 89(13), 3342-3349.

-

Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Muş Alparslan University Journal of Science, 9(1), 111-120. [Link]

-

AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

-

Perepichka, I. F., & Perepichka, D. F. (2009). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 14(1), 405-414. [Link]

-

Luo, Z., et al. (2017). Cs2CO3-mediated decomposition of N-tosylhydrazones for the synthesis of azines under mild conditions. Research on Chemical Intermediates, 43, 4325-4334. [Link]

-

Wikipedia. (n.d.). Tosylhydrazone. [Link]

-

Dudutienė, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11097. [Link]

-

International Journal of Technology. (2022). Synthesis, Thermal Analysis, and study of Thermodynamic Properties of Methyl Phenol Derivatives of Hydrazones and their V(IV), Co(II), and Cu(II) Complexes. International Journal of Technology, 13(5), 1056. [Link]

-

MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. [Link]

-

Winkler, M., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. The Journal of Physical Chemistry A, 125(31), 6861-6872. [Link]

-

ACS Publications. (2023). Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces. Langmuir. [Link]

-

Maximum Academic Press. (2024). Ab initio kinetic study of decomposition reactions of the unsym-dimethylhydrazine radical HNN(CH3)2. [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

-

Soachim. (2023). Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]

Sources

- 1. (PDF) Synthesis, properties and biological activity of thiophene: A review [academia.edu]

- 2. journalwjarr.com [journalwjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 7. azom.com [azom.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. maxapress.com [maxapress.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 15. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Electronic Properties of the Thiophene Ring in Sulfonohydrazide Derivatives

Executive Summary

The incorporation of the thiophene ring into sulfonohydrazide scaffolds (

Unlike the benzene ring, thiophene is

Part 1: Electronic Architecture & Theoretical Framework

Thiophene vs. Benzene: The -Excessive Effect

The thiophene ring is a 5-membered heteroaromatic system. Its sulfur atom contributes a lone pair to the

-

Electron Density: Thiophene is electron-rich compared to benzene. This makes the ring highly susceptible to electrophilic attack, though the attached sulfonyl group dampens this reactivity.

-

Aromaticity: Thiophene has lower resonance energy (~29 kcal/mol) than benzene (~36 kcal/mol), making it less "aromatic" and more polarizable. This polarizability enhances Van der Waals interactions within enzyme hydrophobic pockets.

The Sulfonyl "Electronic Sink"

In sulfonohydrazide derivatives, the

-

Inductive Effect (-I): The sulfonyl sulfur is highly positive due to the two double-bonded oxygens. It inductively withdraws electron density from the thiophene ring.

-

Resonance Effect (-R): The sulfonyl group can accept

-density, further deactivating the thiophene ring toward electrophilic substitution but stabilizing the anionic species formed upon deprotonation of the hydrazide

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies (B3LYP/6-311G) on analogous thiophene sulfonamides reveal:

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the hydrazide/amine moiety and the thiophene ring carbons.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated heavily on the sulfonyl group and the thiophene sulfur, facilitating nucleophilic attacks or electron transfer processes.

-

Energy Gap: Thiophene derivatives generally exhibit a narrower HOMO-LUMO gap compared to benzene analogs, correlating to higher chemical reactivity and "softness."

Part 2: Synthetic Protocol (Autonomy & Integrity)

Objective: Synthesis of Thiophene-2-sulfonohydrazide from Thiophene. Rationale: Direct chlorosulfonation is preferred over diazonium coupling due to the high reactivity of the thiophene C2 position.

Workflow Diagram (Graphviz)

Detailed Methodology

Step 1: Chlorosulfonation (Electrophilic Aromatic Substitution)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a dropping funnel, thermometer, and a drying tube (CaCl2).

-

Reagent Prep: Charge flask with Chlorosulfonic acid (3.0 eq) . Cool to -5°C using an ice-salt bath.

-

Addition: Add Thiophene (1.0 eq) dropwise over 45 minutes. Critical: Maintain temperature <0°C. The electron-rich thiophene reacts violently if added too fast; the low temp prevents polymerization.

-

Workup: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride precipitates as a solid or oil. Extract with CHCl3, dry over MgSO4, and evaporate.

-

Yield checkpoint: Expect ~60-70% yield of thiophene-2-sulfonyl chloride.

-

Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution)

-

Setup: Dissolve the sulfonyl chloride from Step 1 in THF (or Ethanol). Cool to 0°C.[1]

-

Reaction: Add Hydrazine hydrate (2.5 eq) dropwise.

-

Why Excess Hydrazine? To act as a base (scavenging HCl) and prevent the formation of symmetrical sulfonyl hydrazides (

).

-

-

Isolation: Stir for 2 hours at RT. Evaporate solvent. Wash the solid residue with cold water to remove hydrazine hydrochloride salts. Recrystallize from Ethanol.

Part 3: Physicochemical Characterization[3][4]

The electronic properties manifest directly in the bond lengths and angles. The following data summarizes representative values derived from X-ray diffraction and DFT studies of thiophene-2-sulfonamide/hydrazide derivatives.

| Parameter | Bond/Angle | Typical Value | Electronic Insight |

| Bond Length | S(ring)–C2 | 1.71 – 1.73 Å | Shorter than typical C-S single bonds (1.82 Å), indicating partial double-bond character due to resonance. |

| Bond Length | S(sulfonyl)=O | 1.42 – 1.46 Å | Strong double bond character; highly polarized, acting as H-bond acceptors. |

| Bond Length | S(sulfonyl)–N | 1.64 – 1.68 Å | Indicates significant |

| Bond Angle | O=S=O | 119° – 121° | Deviates from ideal tetrahedral (109.5°) due to repulsion between the two oxygen lone pairs (Thorpe-Ingold effect).[2] |

| Dihedral | Ring vs. SO2 | ~90° (Orthogonal) | The thiophene ring often sits orthogonal to the N-S bond vector to minimize steric clash, though this is flexible. |

Spectroscopic Signatures:

-

IR:

asymmetric stretch at ~1350 cm⁻¹; symmetric stretch at ~1160 cm⁻¹. -

1H NMR: Thiophene protons appear at

7.1–7.8 ppm. The hydrazide protons (

Part 4: Biological Implications (SAR)

Carbonic Anhydrase (CA) Inhibition

Thiophene sulfonohydrazides are classic zinc-binding groups (ZBG). The sulfonamide/hydrazide nitrogen coordinates to the

Mechanism of Action:

-

Acidification: The strong EWG nature of the thiophene-sulfonyl motif lowers the pKa of the

(or -

Ionization: At physiological pH, a significant fraction exists as the anion (

), which binds the

Thiophene vs. Benzene Bioisosterism

Why choose thiophene over benzene?

-

Size: Thiophene is physically smaller than benzene. This allows it to fit into restricted hydrophobic pockets (e.g., the hydrophobic half of the CA active site) where benzene might face steric hindrance.

-

Lipophilicity: Thiophene is more lipophilic (

~ 1.8 for thiophene vs 2.1 for benzene), but its sulfur atom can engage in specific "sigma-hole" interactions or weak H-bonding with water networks in the enzyme cleft.

SAR Interaction Diagram (Graphviz)

References

-

Electronic Properties & DFT Studies

- Title: Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv

- Source: Semantic Scholar / MDPI.

-

Link:[Link] (General Journal Link for verification of specific DFT methodology cited in text).

-

Synthesis & Kinetics

-

Crystal Structure Data

- Title: Crystal-structure determination and Hirshfeld surface analysis of thiophene deriv

- Source: N

-

Link:[Link]

-

Carbonic Anhydrase Inhibition

- Title: Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C.

- Source: PubMed.

-

Link:[Link]

Sources

- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-噻酚磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thiophene synthesis [organic-chemistry.org]

Methodological & Application

Technical Application Note: Radical Cascade Cyclization Reactions Involving N'-Phenyl-2-thiophenesulfonohydrazide

Introduction & Strategic Significance

N'-Phenyl-2-thiophenesulfonohydrazide represents a specialized class of sulfonyl hydrazides used as versatile radical precursors in organic synthesis. Unlike simple arylsulfonyl hydrazides, the incorporation of the thiophene moiety and the N'-phenyl substitution modulates the homolytic bond dissociation energy (BDE) and solubility profile, making it a valuable reagent for radical cascade cyclizations .

This guide details the application of this reagent in oxidative radical cascades, specifically focusing on its role as a sulfonyl radical source (

Key Mechanistic Advantages

-

Dual Radical Potential: The reagent can serve as a precursor for both thiophene-2-sulfonyl radicals and, under specific oxidative denitrogenation conditions, aryl radicals.

-

Cascade Efficiency: Initiates multi-step sequences (addition

cyclization -

Green Chemistry: Compatible with eco-friendly oxidants (TBAI/TBHP, electrochemical oxidation) and visible-light photoredox catalysis.

Mechanistic Insight & Pathway Analysis

The utility of N'-phenyl-2-thiophenesulfonohydrazide relies on the controlled generation of the thiophene-2-sulfonyl radical . The reaction typically proceeds via an oxidative radical pathway.

Radical Generation & Cascade Logic

-

Oxidation: The hydrazide moiety is oxidized (via

, TBAI/TBHP, or photocatalysis) to an azo-sulfone intermediate. -

Fragmentation: The azo-sulfone decomposes, extruding

and generating the electrophilic thiophene-2-sulfonyl radical . -

Radical Addition: The sulfonyl radical adds regioselectively to the C=C or C

C bond of the acceptor (e.g., -

Cyclization: The resulting carbon-centered radical undergoes intramolecular cyclization (e.g., 5-exo-trig or 6-endo-trig) onto a pendant aromatic ring.

-

Re-aromatization: Loss of a proton or further oxidation restores aromaticity, yielding the final fused heterocycle.

Figure 1: Mechanistic pathway for the generation of thiophene-2-sulfonyl radicals and subsequent cascade cyclization.[1][2]

Experimental Protocols

Protocol A: Synthesis of N'-Phenyl-2-thiophenesulfonohydrazide

Before performing the cascade reaction, the reagent must be synthesized if not commercially available.

Reagents:

-

2-Thiophenesulfonyl chloride (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Triethylamine (

, 1.2 equiv) -

Dichloromethane (DCM) or Ethanol

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 2-thiophenesulfonyl chloride (10 mmol) in DCM (50 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add a solution of phenylhydrazine (11 mmol) and

(12 mmol) in DCM (10 mL) over 15 minutes. Caution: Exothermic reaction. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).[3]

-

Workup: Quench with water (50 mL). Extract with DCM (2 x 30 mL). Wash combined organics with dilute HCl (0.5 M), brine, and dry over

. -

Purification: Concentrate in vacuo. Recrystallize the solid from Ethanol/Hexane to obtain the pure hydrazide as an off-white solid.

-

Validation:

NMR should show diagnostic thiophene protons (7.0-7.8 ppm) and phenyl protons, plus the -NH-NH- peaks (broad singlets, exchangeable with

-

Protocol B: Radical Cascade Cyclization (Sulfonylation of N-Arylacrylamides)

This protocol describes the synthesis of a 3-(thiophene-2-sulfonyl)oxindole via cascade cyclization.

Reagents:

-

Substrate:

-Methyl- -

Reagent: N'-Phenyl-2-thiophenesulfonohydrazide (0.75 mmol, 1.5 equiv)

-

Catalyst: TBAI (Tetrabutylammonium iodide, 20 mol%)

-

Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq., 2.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Workflow:

Figure 2: Experimental workflow for the TBAI/TBHP-mediated radical cascade.

Detailed Steps:

-

Assembly: In a 10 mL reaction tube equipped with a magnetic stir bar, combine

-Methyl- -

Solvation: Add EtOAc (3.0 mL). Note: MeCN or DCE can be used if solubility is an issue, but EtOAc is greener.

-

Initiation: Add TBHP (70% in water, ~130 µL, 1.0 mmol) dropwise. Cap the tube.

-

Reaction: Heat the mixture to 80°C (oil bath). Stir vigorously for 6 hours. The solution typically turns from colorless to deep orange/brown (iodine liberation).

-

Monitoring: Check TLC for consumption of the acrylamide. The product will be more polar.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with saturated

(to remove iodine) and saturated -

Purification: Silica gel column chromatography. Elute with Hexane/EtOAc (gradient 90:10 to 70:30).

Scope, Limitations, and Troubleshooting

Substrate Scope Table

| Substrate Class | Reaction Efficiency | Notes |

| N-Arylacrylamides | High (70-90%) | Forms oxindoles. Electron-donating groups on N-aryl ring accelerate cyclization. |

| 1,6-Enynes | Moderate (50-75%) | Forms pyrrolidines or cyclopentenes. Requires higher temp (100°C). |

| Vinyl Azides | Good (60-80%) | Forms sulfonylated enamines. |

| Electron-Deficient Alkenes | Low (<40%) | Poor radical acceptance; competitive dimerization of sulfonyl radical. |

Troubleshooting Guide (Self-Validating)

-

Problem: Low yield, starting material remains.

-

Diagnosis: Incomplete radical generation.

-

Solution: Add another 0.5 equiv of TBHP and 10 mol% TBAI. Increase temperature by 10°C.

-

-

Problem: Complex mixture/decomposition.

-

Diagnosis: Radical polymerization or over-oxidation.

-

Solution: Run reaction under

atmosphere (though usually air-tolerant). Dilute reaction (0.1 M instead of 0.2 M).

-

-

Problem: Difficulty removing Iodine color.

-

Diagnosis: Insufficient thiosulfate wash.

-

Solution: Wash organic layer twice with sat.[4]

until the organic layer is pale yellow/colorless.

-

References

-

Review on Sulfonyl Hydrazides in Radical Cyclization

-

Liu, D., et al. "Applications of sulfonyl hydrazides in radical cyclization of alkenes." Organic & Biomolecular Chemistry, 2013. Link

-

-

TBAI/TBHP Mediated Cascades

-

Wei, W., et al. "Tetrabutylammonium Iodide (TBAI)-Catalyzed Oxidative Coupling of Sulfonyl Hydrazides with Cinnamic Acids." Advanced Synthesis & Catalysis, 2014. Link

-

-

Synthesis of Thieno-Fused Systems

-

Modha, S. G., et al. "Recent advances in the synthesis of thieno[3,2-b]indole analogs." RSC Advances, 2020. Link

-

-

General Sulfonyl Radical Chemistry

-

"Radical Sulfonylation of Unsaturated Compounds." Organic Chemistry Portal. Link

-

(Note: While specific literature on the exact "N'-phenyl-2-thiophenesulfonohydrazide" substrate is niche, the protocols above are derived from the established reactivity of chemically equivalent N-aryl sulfonohydrazides validated in the cited works.)

Sources

- 1. Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Multicomponent [2+2+1] Cascade Cyclization to Synthesize Thiazol-2(3 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note & Protocol: Strategic Solvent Selection for N'-Phenyl-2-Thiophenesulfonohydrazide Coupling Reactions

Introduction: The Significance of N'-Aryl-2-Thiophenesulfonohydrazides in Medicinal Chemistry

N'-phenyl-2-thiophenesulfonohydrazide and its derivatives are emerging as a critical scaffold in modern drug discovery. The inherent biological activities of the sulfonamide and thiophene moieties, coupled with the synthetic versatility of the hydrazide linkage, make these compounds attractive starting points for the development of novel therapeutic agents, including potent anticancer and antitubercular agents[1][2]. The efficacy of synthesizing diverse libraries of these molecules often hinges on the success of coupling reactions that form the core N-aryl bond or functionalize the thiophene ring. The choice of solvent is a paramount, yet often underestimated, factor that dictates reaction yield, purity, and scalability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for strategic solvent selection in coupling reactions involving N'-phenyl-2-thiophenesulfonohydrazide.

Theoretical Framework: Understanding Solvent-Mechanism Interplay

The outcome of a coupling reaction is intrinsically linked to the stabilization of reactants, intermediates, and transition states by the solvent.[3][4][5] Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a dipole moment and can act as hydrogen bond donors. They are particularly effective at stabilizing both cations and anions.[4][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents have a significant dipole moment but lack an acidic proton for hydrogen bonding. They are excellent at solvating cations but leave anions relatively "bare," which can enhance their nucleophilicity.[4][6]

-

Nonpolar Solvents (e.g., toluene, hexane, dioxane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often used in reactions where charged intermediates are not prominent.[5]

The coupling of N'-phenyl-2-thiophenesulfonohydrazide can proceed through various mechanisms, often catalyzed by transition metals like palladium or copper.[7][8][9] A generalized catalytic cycle for a cross-coupling reaction is depicted below. The nature of the intermediates (ionic, radical, or organometallic) in this cycle will be profoundly influenced by the surrounding solvent molecules.

Figure 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle.

For instance, in a Suzuki-Miyaura type coupling, the transmetalation step is often rate-limiting and involves charged boron species that are stabilized by polar solvents.[10] Conversely, reactions proceeding through radical intermediates may be less sensitive to solvent polarity but can be influenced by the solvent's ability to participate in or suppress side reactions.[8]

Experimental Protocol: Systematic Solvent Screening for a Model Coupling Reaction

This protocol outlines a systematic approach to screen and optimize the solvent for the coupling of N'-phenyl-2-thiophenesulfonohydrazide with a model aryl halide.

Objective: To identify the optimal solvent for maximizing the yield and purity of the desired coupled product.

Model Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of N'-phenyl-2-thiophenesulfonohydrazide with 4-iodotoluene.

Materials and Reagents:

-

N'-phenyl-2-thiophenesulfonohydrazide

-

4-Iodotoluene

-

4-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous Solvents (see Table 1 for screening list)

-

Reaction vials/flasks

-

Stir plate and magnetic stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Analytical TLC plates

-

HPLC or GC-MS for quantitative analysis

-

NMR spectrometer for structural confirmation

Procedure:

-

Preparation of Reagents: Ensure all reagents are of high purity and solvents are anhydrous, as water can lead to side reactions like debromination.[11]

-

Reaction Setup:

-

In a series of identical reaction vials, add N'-phenyl-2-thiophenesulfonohydrazide (1.0 eq), 4-tolylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Prepare a stock solution of the palladium catalyst and ligand. For example, Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

-

To each vial, add the specified volume of the screening solvent (see Table 1) to achieve a consistent concentration (e.g., 0.1 M).

-

Purge each vial with an inert gas (e.g., Argon) for 5-10 minutes to exclude oxygen, which can deactivate the catalyst.[12]

-

Add the catalyst/ligand stock solution to each vial.

-

Seal the vials and place them on a pre-heated stir plate (e.g., 80-100 °C).

-

-

Reaction Monitoring:

-

Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Note the time to completion (disappearance of the limiting reagent) and the formation of any byproducts.

-

-

Work-up and Analysis:

-

Once the reactions are complete, cool the vials to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the crude product from each reaction by a quantitative method like HPLC or GC-MS to determine the yield and purity of the desired product.

-

-

Data Interpretation and Optimization:

-

Tabulate the results as shown in Table 1.

-

Identify the solvent(s) that provide the highest yield and purity in a reasonable timeframe.

-

Further optimization of temperature, catalyst loading, and base may be necessary for the top-performing solvent(s).[11]

-

Data Presentation: Solvent Screening Results

A structured table is essential for comparing the outcomes of the solvent screen.

Table 1: Hypothetical Results of Solvent Screening for the Model Coupling Reaction

| Solvent Class | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |

| Polar Aprotic | DMSO | 47.2 | 4 | 92 | >98 | Homogeneous, clean reaction |

| DMF | 36.7 | 6 | 88 | 95 | Minor byproduct formation | |

| Acetonitrile | 37.5 | 12 | 65 | 90 | Slower reaction rate | |

| THF | 7.6 | 24 | 45 | 85 | Incomplete conversion | |

| Polar Protic | Isopropanol | 19.9 | >24 | <10 | - | Poor solubility of starting materials |

| Ethanol | 24.6 | >24 | <15 | - | Catalyst decomposition observed | |

| Nonpolar | Toluene | 2.4 | 18 | 75 | 92 | Heterogeneous, moderate yield |

| Dioxane | 2.2 | 12 | 80 | 94 | Good performance for a nonpolar solvent |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific substrates and reaction conditions.

Visualizing the Workflow

A clear workflow diagram can guide the researcher through the solvent selection process.

Figure 2: Workflow for Systematic Solvent Selection.

Discussion and Mechanistic Insights

Based on the hypothetical data in Table 1, polar aprotic solvents, particularly DMSO, appear to be superior for this type of coupling reaction. This suggests that the reaction mechanism likely involves charged intermediates or transition states that are well-stabilized by a high-dielectric-constant medium that does not interfere with nucleophilicity through hydrogen bonding.[4][6] The poor performance of polar protic solvents could be due to the deactivation of the nucleophile (the boronic acid derivative) through hydrogen bonding.[6] Nonpolar solvents like toluene and dioxane show moderate success, indicating that while polarity is beneficial, it is not the only factor; solubility of the catalyst and reagents also plays a crucial role.[3]

Conclusion and Best Practices

The strategic selection of a solvent is a critical step in the development of robust and efficient coupling reactions for N'-phenyl-2-thiophenesulfonohydrazide and its analogs. A systematic screening approach, beginning with a diverse set of solvents from different classes, is the most effective way to identify optimal conditions. For this class of compounds, polar aprotic solvents like DMSO and DMF are often excellent starting points due to their ability to dissolve a wide range of organic molecules and stabilize polar intermediates common in cross-coupling catalysis.[13] Researchers should always prioritize the use of anhydrous solvents and an inert atmosphere to minimize side reactions and ensure reproducibility. By following the protocols and principles outlined in this guide, scientists can accelerate the synthesis of novel sulfonohydrazide derivatives, paving the way for new discoveries in drug development.

References

- Solvent polarity - Organic Chemistry II Key Term. (2025, August 15). Fiveable.

- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).

- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10).

- Optimizing Peptide Coupling: Key Techniques. (n.d.). ChemPep Inc.

- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps.

- Cross-Coupling Reactions Guide. (n.d.).

- Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.

- Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. (2022, October 25). RSC Advances.

- Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents. (2013, July 11). Journal of Medicinal Chemistry.

- Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. (2007, December 15). Bioorganic & Medicinal Chemistry Letters.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016, August 2). Accounts of Chemical Research.

- Cross-coupling reaction. (n.d.). Wikipedia.

- Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). The Journal of Organic Chemistry.

Sources

- 1. Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. jmcct.com [jmcct.com]

- 8. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05956H [pubs.rsc.org]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jpt.com [jpt.com]

- 13. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

Application Notes & Protocols: Electrochemical Synthesis Methods Using N'-phenyl-2-thiophenesulfonohydrazide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical synthesis methods utilizing N'-phenyl-2-thiophenesulfonohydrazide. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Advent of Electrochemical Sulfonylation

Traditional methods for the synthesis of sulfonamides and other sulfur-containing compounds often rely on harsh reagents, such as sulfonyl chlorides, and require stoichiometric amounts of chemical oxidants.[1][2] These approaches can suffer from limited functional group tolerance and the generation of significant chemical waste.[1][2] Organic electrosynthesis has emerged as a powerful, green, and sustainable alternative, replacing chemical redox agents with electric current.[3][4] This strategy offers a milder and more environmentally benign pathway for a wide range of chemical transformations.[3][4]

N'-phenyl-2-thiophenesulfonohydrazide, as a derivative of sulfonyl hydrazides, serves as a stable, easy-to-handle, and versatile precursor for the generation of sulfonyl radicals under electrochemical conditions.[5] These reactive intermediates can then participate in a variety of bond-forming reactions, enabling the synthesis of diverse and complex molecules.[5] This guide will explore the fundamental principles and practical applications of electrochemical methods involving N'-phenyl-2-thiophenesulfonohydrazide.

Core Principles of Electrochemical Synthesis with Sulfonohydrazides

The electrochemical synthesis involving N'-phenyl-2-thiophenesulfonohydrazide is predicated on the anodic oxidation of the sulfonyl hydrazide moiety to generate a sulfonyl radical. This process can proceed through a direct or indirect (mediated) pathway.

-

Direct Electrolysis: The sulfonyl hydrazide is directly oxidized at the anode surface by the applied potential.

-

Indirect (Mediated) Electrolysis: A mediator, often a halide salt like ammonium iodide (NH4I) or ammonium bromide (NH4Br), is first oxidized at the anode.[3][6][7] The generated reactive halogen species then oxidizes the sulfonyl hydrazide in the bulk solution.[3][6][7] This indirect approach often circumvents issues related to high overpotentials and electrode fouling.[3]

The generated 2-thiophenesulfonyl radical is a key intermediate that can undergo various subsequent reactions, including addition to alkenes and alkynes, or coupling with nucleophiles.

Caption: Diagram of a typical undivided cell setup.

Protocol 1: Synthesis of Vinyl Sulfones

This protocol details the electrochemical sulfonylation of an alkene with N'-phenyl-2-thiophenesulfonohydrazide, adapted from similar transformations. [4] Materials:

-

N'-phenyl-2-thiophenesulfonohydrazide

-

Alkene (e.g., Styrene)

-

Tetrabutylammonium iodide (n-Bu4NI) or Ammonium Iodide (NH4I) [4][6]* Solvent: Acetonitrile (MeCN) or Water (H2O) [4][6]* Supporting Electrolyte (if different from mediator)

Procedure:

-

Cell Assembly: Set up an undivided cell with a graphite anode and a platinum cathode.

-

Reagent Preparation: To the cell, add N'-phenyl-2-thiophenesulfonohydrazide (1.0 mmol), the alkene (0.5 mmol), and the redox mediator/electrolyte such as n-Bu4NI (0.1 mmol).

-

Solvent Addition: Add the chosen solvent (e.g., 5.0 mL of saturated aqueous (NH4)2CO3 solution). [4]4. Electrolysis:

-

Stir the mixture at room temperature.

-

Apply a constant current of 10-40 mA. [4] * Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 3-10 hours). [8]5. Work-up and Purification:

-

Upon completion, quench the reaction with a saturated solution of Na2S2O3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Parameter | Typical Value/Condition | Source(s) |

| Cell Type | Undivided | [1][7][9] |

| Anode | Graphite or Platinum | [1][5] |

| Cathode | Platinum or Iron | [1][5] |

| Mediator/Electrolyte | n-Bu4NI, NH4I, NH4Br | [6][7][8] |

| Solvent | MeCN, H2O, CH2Cl2/DMSO | [4][6][8] |

| Current | 10 - 40 mA (constant) | [4] |

| Temperature | Room Temperature | [4][9] |

Protocol 2: Synthesis of Sulfonamides

This protocol outlines the electrochemical synthesis of sulfonamides from N'-phenyl-2-thiophenesulfonohydrazide and an amine, based on established methods. [1][3] Materials:

-

N'-phenyl-2-thiophenesulfonohydrazide

-

Amine (primary or secondary)

-

Ammonium bromide (NH4Br) or Potassium Bromide (KBr) [1][3]* Solvent: Acetonitrile-Water mixture (e.g., MeCN-H2O) [1] Procedure:

-

Cell Setup: Assemble an undivided cell with a graphite anode and an iron cathode. [1]2. Reaction Mixture: In the cell, combine N'-phenyl-2-thiophenesulfonohydrazide (1.0 mmol), the amine (1.2 mmol), and NH4Br (2.0 mmol) in the MeCN-H2O solvent system.

-

Electrolysis:

-

Stir the solution at room temperature.

-

Conduct the electrolysis at a constant current density of 35–40 mA cm⁻². [1] * The reaction is typically complete after passing 5 F/mol of electricity. [1]4. Work-up and Purification:

-

After electrolysis, evaporate the acetonitrile under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

The resulting sulfonamide can often be purified by recrystallization from ethanol. [1]

-

Mechanistic Considerations

Cyclic voltammetry (CV) studies and control experiments in related systems suggest that these reactions proceed through a radical pathway. [3][4]In halide-mediated reactions, the halide anion is oxidized at the anode to form a reactive halogen species (e.g., I2, Br2) or a hypohalite. [1][7]These species then chemically oxidize the N'-phenyl-2-thiophenesulfonohydrazide to the corresponding sulfonyl radical, which is the key reactive intermediate.

Caption: Proposed mechanism for halide-mediated electrosynthesis.

Safety and Handling

-

General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

-

Electrical Safety: Ensure that the electrochemical setup is properly assembled and insulated to prevent electrical shocks.

-

Chemical Hazards: N'-phenyl-2-thiophenesulfonohydrazide and its derivatives should be handled in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals used.

-

Solvent Safety: Organic solvents are often flammable and should be handled away from ignition sources.

Conclusion

Electrochemical methods offer a robust and environmentally conscious platform for the utilization of N'-phenyl-2-thiophenesulfonohydrazide in organic synthesis. The protocols outlined in these application notes provide a solid foundation for the synthesis of a variety of valuable sulfonylated compounds. The mild reaction conditions, avoidance of harsh chemical oxidants, and operational simplicity make electrosynthesis an attractive technique for both academic research and industrial drug development.

References

-

Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

An approach for the synthesis of 2-aryl-3-sulfonyl substituted quinolines through an electrochemical cascade annulation pathway. Green Chemistry (RSC Publishing). Available at: [Link]

-

Electrochemical synthesis of sulfonamides from arenesulfonohydrazides or sodium p-methylbenzenesulfinate and amines. ResearchGate. Available at: [Link]

-

The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. Available at: [Link]

-

Electrochemical synthesis of sulfonamides from arenesulfonohydrazides or sodium p-methylbenzenesulfinate and amines. Mendeleev Communications. Available at: [Link]

-

Electrochemical sulfonylation of thiols with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of thiosulfonates. Green Chemistry (RSC Publishing). Available at: [Link]

-

Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: A metal- And oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. ResearchGate. Available at: [Link]

-

Electrochemically induced oxidative S-O coupling: synthesis of sulfonates from sulfonyl hydrazides and N-hydroxyimides or N-hydroxybenzotriazoles. PubMed. Available at: [Link]

-

One-Pot Electrochemical Alkoxylation–Sulfonylation of Vinyl Ethers with Disulfonyl Hydrazides and DBU. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances (RSC Publishing). Available at: [Link]

-

Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Journal of Electrochemistry. Available at: [Link]

-

A new type of convergent paired electrochemical synthesis of sulfonamides under green and catalyst-free conditions. PMC. Available at: [Link]

-

Electrosynthesis of N-sulfonylated phenylhydroxylamines, sulfonamides, and aryl sulfones from nitrobenzenes. ResearchGate. Available at: [Link]

-

Electrochemistry enables new, greener route to aromatic sulfonamides. Chemistry World. Available at: [Link]

-

N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. PMC. Available at: [Link]

-

Overview of Phenylhydrazine-Based Organic Transformations. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PMC. Available at: [Link]

Sources

- 1. m.mathnet.ru [m.mathnet.ru]

- 2. Electrochemistry enables new, greener route to aromatic sulfonamides | Research | Chemistry World [chemistryworld.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrochemical sulfonylation of thiols with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of thiosulfonates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Electrochemically induced oxidative S-O coupling: synthesis of sulfonates from sulfonyl hydrazides and N-hydroxyimides or N-hydroxybenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrochemical synthesis of sulfonyl fluorides from sulfonyl hydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. An approach for the synthesis of 2-aryl-3-sulfonyl substituted quinolines through an electrochemical cascade annulation pathway - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Minimizing homocoupling byproducts when using N'-phenyl-2-thiophenesulfonohydrazide

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Homocoupling in N'-Phenyl-2-thiophenesulfonohydrazide Protocols

Technical Support Center: Radical Arylation & Cross-Coupling

Welcome to the technical guide for optimizing reactions involving

The presence of homocoupling byproducts—specifically biphenyl (from the reagent) or biaryls (from the substrate)—indicates a loss of kinetic control over the radical flux or transmetallation rates. This guide deconstructs the mechanism and provides self-validating protocols to minimize these side reactions.

Part 1: Mechanistic Insight (The "Why")

To solve homocoupling, we must understand the life cycle of the active species.

-

Activation: An oxidant (e.g., DTBP, Cu(II), or air) converts the hydrazide into an intermediate azo sulfone (

). -

Fragmentation: This intermediate is thermally unstable. It extrudes

and breaks the S-N bond. -

Divergence:

-

The Desired Path: The phenyl radical (

) adds to your substrate (alkene, heterocycle) faster than it can find another radical. -

The Homocoupling Path: If the concentration of

is too high relative to the substrate, or if the substrate is unreactive, two

-

Key Insight: The thiophenesulfonyl moiety (

Pathway Visualization

Figure 1: Kinetic competition between productive cross-coupling (Path A) and radical dimerization (Path B).

Part 2: Troubleshooting Guide

Use this matrix to diagnose your specific issue.

| Symptom | Probable Cause | Corrective Action |

| High Biphenyl Yield | Radical Flux too High: The reagent is decomposing faster than the substrate can trap the radicals. | Implement Pseudo-High Dilution: Do not add the hydrazide all at once. Add it dropwise as a solution over 1–2 hours. |

| Low Conversion | Cage Effect / Solvent Viscosity: Radicals are recombining before escaping the solvent cage. | Change Solvent: Switch to a lower viscosity solvent (e.g., from DMSO to MeCN) or increase temperature to boost diffusion rates. |

| Thiophene Byproducts | Sulfonyl Radical Trapping: The | Increase Temperature: Higher temps ( |

| Unreacted Hydrazide | Incomplete Oxidation: The oxidant (e.g., | Check Oxidant Quality: If using metal salts, ensure they are dry. If using air/O2, ensure vigorous stirring to maximize gas-liquid surface area. |

Part 3: Optimization Protocols

Protocol A: The "Slow-Addition" Method (Recommended)

Best for minimizing homocoupling in radical arylations.

The Logic: By keeping the instantaneous concentration of the hydrazide low, you ensure that any

Materials:

-

Reagent:

-phenyl-2-thiophenesulfonohydrazide (1.0 equiv) dissolved in minimal solvent. -